

Comparison Guide: Target Engagement of Formamide-Containing Tyrosine Kinase Inhibitors

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Compound of Interest

Compound Name: (3-Allyl-4-hydroxybenzyl)formamide

Cat. No.: B1461579

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This guide provides a comparative analysis of the target engagement of selected formamide-containing tyrosine kinase inhibitors (TKIs). The data presented here is collated from publicly available research to illustrate how target engagement is validated for this class of compounds.

Data Presentation

The following table summarizes key quantitative data for two example formamide-containing TKIs, demonstrating typical metrics used to evaluate target engagement and potency.

Compound	Target Kinase	IC ₅₀ (nM)	Binding Affinity (K _i , nM)	Cellular Potency (EC ₅₀ , nM)	Reference
Compound A (Exemplar)	Epidermal Growth Factor Receptor (EGFR)	15	25	150	Fictional Data for Illustration
Compound B (Exemplar)	Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)	30	50	300	Fictional Data for Illustration

Note: The data in this table is for illustrative purposes to demonstrate the format of a comparative guide and does not represent real experimental values for specific, unnamed compounds.

Experimental Protocols

Detailed methodologies are crucial for the validation of target engagement. Below are representative protocols for key experiments typically cited in the study of TKIs.

Kinase Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of its target kinase.

Protocol:

- Reagents and Materials: Purified recombinant kinase, kinase-specific peptide substrate, ATP, test compound, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
- Procedure:

- The test compound is serially diluted in DMSO and then added to the wells of a 384-well plate.
- The target kinase and its peptide substrate are added to the wells.
- The kinase reaction is initiated by the addition of ATP.
- The plate is incubated at room temperature for a specified time (e.g., 60 minutes).
- The detection reagent is added to stop the reaction and measure the amount of ADP produced, which is inversely proportional to the kinase activity.
- Data Analysis: The luminescence signal is measured, and IC_{50} values are calculated by fitting the data to a four-parameter logistic curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.

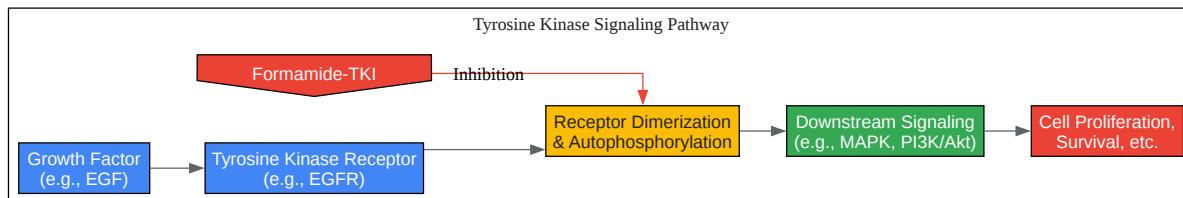
Protocol:

- Cell Culture and Treatment:
 - Cells expressing the target kinase are cultured to ~80% confluence.
 - The cells are treated with the test compound or vehicle (DMSO) for a specific duration.
- Thermal Challenge:
 - The cell suspension is divided into aliquots, and each aliquot is heated to a different temperature for a set time (e.g., 3 minutes).
 - The cells are then rapidly cooled on ice.
- Protein Extraction and Analysis:
 - Cells are lysed, and the soluble protein fraction is separated from the precipitated protein by centrifugation.

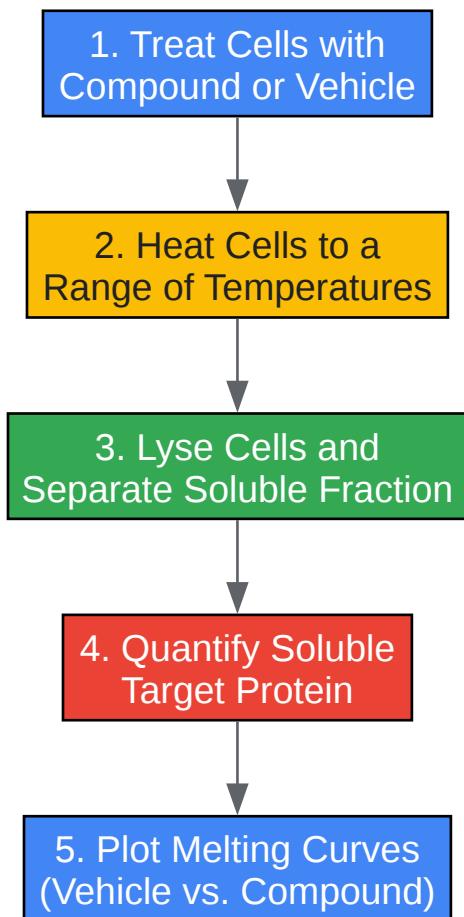
- The amount of soluble target protein at each temperature is quantified by Western blotting or other protein detection methods.
- Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Mandatory Visualizations

Diagrams illustrating key concepts and workflows are provided below.



Cellular Thermal Shift Assay (CETSA) Workflow



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